molecular formula C24H19OPS B4894787 Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- CAS No. 1777-61-3

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-

Cat. No.: B4894787
CAS No.: 1777-61-3
M. Wt: 386.4 g/mol
InChI Key: WJSJUGXGEXMVSF-UHFFFAOYSA-N
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Description

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-: is a complex organic compound that features a thienyl group and a triphenylphosphoranylidene moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- typically involves the reaction of a thienyl ketone with a triphenylphosphonium ylide. The reaction is usually carried out under anhydrous conditions to prevent the hydrolysis of sensitive intermediates. Common solvents used in this synthesis include tetrahydrofuran (THF) and dichloromethane (DCM). The reaction is often catalyzed by a base such as sodium hydride (NaH) or potassium tert-butoxide (KOtBu).

Industrial Production Methods

While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis. This would require optimization of reaction conditions to ensure high yield and purity, as well as the implementation of safety measures to handle potentially hazardous reagents and intermediates.

Chemical Reactions Analysis

Types of Reactions

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- can undergo various types of chemical reactions, including:

    Oxidation: The thienyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The carbonyl group can be reduced to form alcohols.

    Substitution: The thienyl ring can undergo electrophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical.

    Substitution: Electrophilic reagents such as bromine (Br2) or sulfuric acid (H2SO4) can be used.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols.

    Substitution: Halogenated thienyl derivatives.

Scientific Research Applications

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of materials with specific electronic or optical properties.

Mechanism of Action

The mechanism by which Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- exerts its effects depends on the specific reaction or application. In general, the compound can act as an electrophile or nucleophile, depending on the reaction conditions. The thienyl group can participate in π-π interactions, while the triphenylphosphoranylidene moiety can stabilize reaction intermediates through resonance.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)- is unique due to its combination of a thienyl group and a triphenylphosphoranylidene moiety, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific reactivity and stability.

Properties

IUPAC Name

1-thiophen-2-yl-2-(triphenyl-λ5-phosphanylidene)ethanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H19OPS/c25-23(24-17-10-18-27-24)19-26(20-11-4-1-5-12-20,21-13-6-2-7-14-21)22-15-8-3-9-16-22/h1-19H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WJSJUGXGEXMVSF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)P(=CC(=O)C2=CC=CS2)(C3=CC=CC=C3)C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H19OPS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60385628
Record name Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

386.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1777-61-3
Record name Ethanone, 1-(2-thienyl)-2-(triphenylphosphoranylidene)-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60385628
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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